![molecular formula C12H11BrF2N2O2 B3003358 Ethyl 6-bromo-2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 2451256-39-4](/img/structure/B3003358.png)

Ethyl 6-bromo-2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

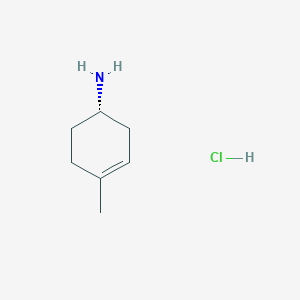

Ethyl 6-bromo-2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate is a chemical compound with a molecular weight of 319.11 . It has a similar structure to Ethyl 8-bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylate . The IUPAC name for this compound is ethyl 6-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate .

Synthesis Analysis

The synthesis of compounds with the imidazo[1,2-a]pyridine-3-carboxylate core, including Ethyl 6-bromo-2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate, has been studied . These compounds were synthesized and screened for their anti-proliferative activity against S. pneumoniae .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9BrF2N2O2/c1-2-18-11(17)9-8(10(13)14)15-7-4-3-6(12)5-16(7)9/h3-5,10H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis

The compound has been used in studies to identify potential anti-FtsZ agents that bind to the Vitamin K3-binding region of a homology model generated for S. pneumoniae FtsZ .Physical And Chemical Properties Analysis

The compound is a solid at ambient temperature . It has a boiling point of 142-144°C .Scientific Research Applications

Difluoromethylation Processes

This compound can be used in difluoromethylation processes . The presence of a difluoromethyl group in the compound makes it suitable for research in this area. Difluoromethylation processes are important in the field of organic chemistry, particularly in the synthesis of pharmaceuticals .

Anti-Tuberculosis Agents

Imidazo[1,2-a]pyridine analogues, such as this compound, have been studied for their potential as antituberculosis agents . These compounds can exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Drug Discovery

The unique structure of this compound enables exploration of novel reactions and synthesis pathways, making it a valuable tool for drug discovery. It can be used to develop new drugs with improved efficacy and safety profiles.

Material Science

In material science, this compound can be used to study the properties of materials at the molecular level. Its unique structure can provide insights into the behavior of materials under different conditions.

Catalysis Studies

This compound can also be used in catalysis studies. Catalysts play a crucial role in many chemical reactions, and studying this compound can help researchers understand how catalysts work and how to improve their efficiency.

Anti-Proliferative Activity against S. pneumoniae

Compounds with an imidazo[1,2-a]pyridine-3-carboxylate core, like this one, have been synthesized and screened for their anti-proliferative activity against S. pneumoniae .

Mechanism of Action

Target of Action

Compounds with a similar imidazo[1,2-a]pyridine-3-carboxylate core have been found to exhibit anti-proliferative activity againstS. pneumoniae .

Mode of Action

It is suggested that similar compounds interact with their targets to inhibit bacterial growth .

Result of Action

Similar compounds have been found to exhibit anti-bacterial action againstS. pneumoniae .

properties

IUPAC Name |

ethyl 6-bromo-2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrF2N2O2/c1-3-19-12(18)9-8(10(14)15)16-11-6(2)4-7(13)5-17(9)11/h4-5,10H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APONXOPHPYMFTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2N1C=C(C=C2C)Br)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrF2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Tert-butyl-6-[[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B3003276.png)

![3-[methyl(3-methylphenyl)sulfamoyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B3003284.png)

![1-{2-Chloro-4-[4-(trifluoromethyl)piperidin-1-yl]benzoyl}-4-[4-(trifluoromethyl)phenyl]piperazine](/img/structure/B3003286.png)

![(Z)-methyl 2-(6-acetamido-2-((benzo[d]thiazole-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3003293.png)

![Methyl 2-{[(4-fluorophenoxy)carbonyl]amino}benzenecarboxylate](/img/structure/B3003295.png)